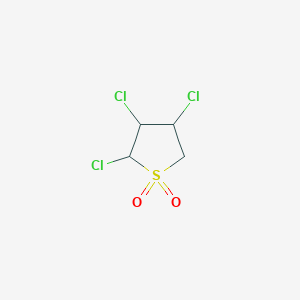
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione is a chemical compound characterized by the presence of three chlorine atoms and a thiolane ring with a dione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione typically involves the chlorination of thiolane derivatives. One common method includes the reaction of thiolane with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2, 3, and 4 positions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where thiolane is reacted with chlorine in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its reactive chlorine atoms and dione group. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound may also interfere with cellular pathways by altering the redox state or disrupting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1lambda~6~-thiolane-1,1-dione: Lacks one chlorine atom compared to 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione.
2,3-Dichloro-1lambda~6~-thiolane-1,1-dione: Lacks one chlorine atom and has different reactivity.
2,4-Dichloro-1lambda~6~-thiolane-1,1-dione: Different substitution pattern affecting its chemical properties.
Uniqueness
This compound is unique due to the specific positioning of its chlorine atoms, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
52819-05-3 |
|---|---|
Molecular Formula |
C4H5Cl3O2S |
Molecular Weight |
223.5 g/mol |
IUPAC Name |
2,3,4-trichlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H5Cl3O2S/c5-2-1-10(8,9)4(7)3(2)6/h2-4H,1H2 |
InChI Key |
FALGQHMNUCWWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(S1(=O)=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















